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molecular formula C15H10FNO3 B8445943 N-(p-fluorobenzyl)isatoic anhydride

N-(p-fluorobenzyl)isatoic anhydride

Cat. No. B8445943
M. Wt: 271.24 g/mol
InChI Key: YUOFSBJGDQTXFI-UHFFFAOYSA-N
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Patent
US03969506

Procedure details

A charge of 26 kgs. toluene, 2.5 kgs. 2-methylmercaptoimidazoline hydroiodide, 2.4 kgs. N-(p-fluorobenzyl)isatoic anhydride and 1.55 kgs. powdered anhydrous sodium carbonate is refluxed for 18 - 20 hours in a reaction vessel which is vented to a caustic gas washing tower. Any water formed during the reaction is collected in a Dean-Stark separator. The reaction is cooled to 20°C. and 10 kgs. water added. The mixture is stirred for about 30 minutes and the solids collected, washed several times with 2 kg. portions of water, and three times with 0.8 kg. toluene. The solids are then dried at reduced pressure (about 55°C.) to obtain a crude product, m.p. 196°-198°C. The crude is dissolved at 50°C. in a solution of 14 kgs. chloroform and 4 kgs. ethanol and treated in solution with 0.1 kg. decoloring charcoal for about 10 minutes. The charcoal is removed by filtration through a celite bed and solids reprecipitated by concentrating the filtrate to a volume of about 8 liters. This concentrate is cooled to 0°-5°C., the solids collected by filtration, washed with cold ethanol and then diethyl ether, and dried at reduced pressure to obtain 10-(4'-fluorobenzyl)-2,3-dihydro-imidazo[2,1-b]quinazolin-5(10H)-one, m.p. 197°-198°C.
[Compound]
Name
26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
14
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
I.CS[C:4]1[NH:5][CH2:6][CH2:7][N:8]=1.[F:9][C:10]1[CH:28]=[CH:27][C:13]([CH2:14][N:15]2C(=O)O[C:18](=[O:19])[C:17]3=[CH:23][CH:24]=[CH:25][CH:26]=[C:16]23)=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+].C>C(O)C.C(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[F:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:14][N:15]2[C:16]3[C:17](=[CH:23][CH:24]=[CH:25][CH:26]=3)[C:18](=[O:19])[N:5]3[CH2:6][CH2:7][N:8]=[C:4]23)=[CH:27][CH:28]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
26
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I.CSC=1NCCN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CN2C=3C(C(=O)OC2=O)=CC=CC3)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Six
Name
14
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing tower
CUSTOM
Type
CUSTOM
Details
Any water formed during the reaction
CUSTOM
Type
CUSTOM
Details
is collected in a Dean-Stark separator
ADDITION
Type
ADDITION
Details
water added
CUSTOM
Type
CUSTOM
Details
the solids collected
WASH
Type
WASH
Details
washed several times with 2 kg
CUSTOM
Type
CUSTOM
Details
The solids are then dried at reduced pressure (about 55°C.)
CUSTOM
Type
CUSTOM
Details
to obtain a crude product, m.p. 196°-198°C
CUSTOM
Type
CUSTOM
Details
The charcoal is removed by filtration through a celite bed and solids
CUSTOM
Type
CUSTOM
Details
reprecipitated
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate to a volume of about 8 liters
TEMPERATURE
Type
TEMPERATURE
Details
This concentrate is cooled to 0°-5°C.
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration
WASH
Type
WASH
Details
washed with cold ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
diethyl ether, and dried at reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(CN2C=3N(C(C4=CC=CC=C24)=O)CCN3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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